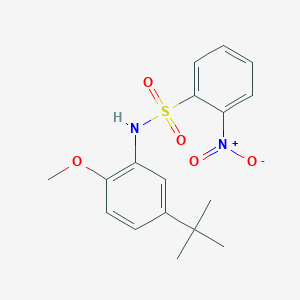![molecular formula C15H12N2O4S B5785118 N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide](/img/structure/B5785118.png)
N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide, also known as FNTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FNTA is a thiosemicarbazone derivative that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
In addition to its anticancer activity, N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide has also been studied for its potential applications in the treatment of infectious diseases. N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide has been shown to have antimicrobial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
Wirkmechanismus
The exact mechanism of action of N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide is not fully understood. However, studies have suggested that N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide exerts its anticancer activity by inducing oxidative stress and DNA damage in cancer cells. N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival.
In terms of its antimicrobial activity, N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects:
N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide has been shown to induce cell cycle arrest, apoptosis, and DNA damage. N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival.
In terms of its antimicrobial activity, N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide is its potent anticancer and antimicrobial activity. N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide has also been shown to have low toxicity in normal cells, making it a promising candidate for further development.
However, one of the limitations of N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide is its poor solubility in water, which can make it difficult to use in certain experiments. N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide also has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide. One potential direction is the development of N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide-based drugs for the treatment of cancer and infectious diseases. Another direction is the study of N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide in combination with other drugs to enhance its effectiveness.
Further studies are also needed to fully understand the mechanism of action of N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide and its potential applications in other fields. Studies are also needed to address the limitations of N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide, such as its poor solubility and short half-life.
Conclusion:
In conclusion, N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide is a promising compound with potent anticancer and antimicrobial activity. The synthesis of N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide has been reported using various methods, and its potential applications in various fields have been extensively studied. Further studies are needed to fully understand the mechanism of action of N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide and its potential applications in other fields.
Synthesemethoden
The synthesis of N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide has been reported using various methods. One of the most common methods involves the reaction of 2-nitrobenzaldehyde with thiosemicarbazide to yield 2-[(4-nitrophenyl)thio]semicarbazone. The resulting compound is then reacted with 2-bromoacetophenone to yield N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide. Other methods involve the use of different starting materials and reagents.
Eigenschaften
IUPAC Name |
N-[2-(4-formyl-2-nitrophenyl)sulfanylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-10(19)16-12-4-2-3-5-14(12)22-15-7-6-11(9-18)8-13(15)17(20)21/h2-9H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHXJLJNTOPMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1SC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(4-formyl-2-nitrophenyl)sulfanyl]phenyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5785051.png)

![N-[4-(aminosulfonyl)phenyl]-4-methyl-1-piperazinecarbothioamide](/img/structure/B5785062.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5785071.png)


![4-[2-({[(2-furylmethyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B5785092.png)

![1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone](/img/structure/B5785115.png)

![5-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}isophthalic acid](/img/structure/B5785126.png)
![methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785127.png)